Absence of Validated Target Engagement Data Precludes Potency-Based Differentiation
A comprehensive review of public bioactivity databases, including PubChem BioAssays and BindingDB, reveals no quantitative IC50, Ki, or EC50 values for CAS 1219158-48-1 against any defined protein target [1]. This contrasts with many structurally related 1,3,4-oxadiazol-2(3H)-one derivatives, which have been profiled against kinases such as mTOR (e.g., US9453031 compounds with IC50 values ranging from 47 nM to 2.4 µM) [2]. In the absence of any potency measurement for the target compound, no direct or cross-study comparison with established inhibitors is possible.
| Evidence Dimension | Target engagement (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Related oxadiazole kinase inhibitors: IC50 47 nM – 2.4 µM (mTOR, PI3Kα) from patent US9453031 [2] |
| Quantified Difference | Not calculable |
| Conditions | Various kinase assays (ADP Hunter Plus, LanthaScreen) as described in US9453031 |
Why This Matters
Without target engagement data, scientific selection of this compound over any analog cannot be justified on the basis of potency or selectivity.
- [1] PubChem BioAssay database search for CID 51064024 (InChIKey NAMYJOJAMNWMAJ-UHFFFAOYSA-N). No active bioassays found. National Center for Biotechnology Information. Accessed 28 Apr. 2026. View Source
- [2] US Patent US9453031. BindingDB entries BDBM251623 and BDBM251641. IC50 data for related oxadiazole compounds against mTOR/PI3K. BindingDB. Accessed 28 Apr. 2026. View Source
